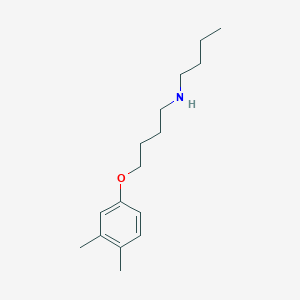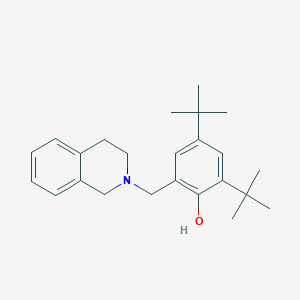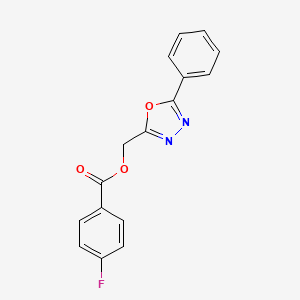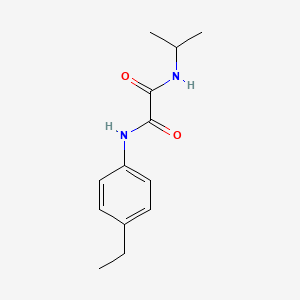
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine, also known as DMXB-A, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This chemical compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine selectively binds to the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, memory, and mood regulation.
Biochemical and Physiological Effects:
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, memory, and mood regulation. It has also been shown to reduce inflammation and oxidative stress in the brain, which are implicated in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has several advantages for lab experiments, including its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. However, N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has some limitations for lab experiments, including its relatively low potency compared to other α7 nAChR agonists and its potential for off-target effects at higher doses.
Zukünftige Richtungen
There are several future directions for research on N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine. Another area of interest is the investigation of the potential therapeutic applications of N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders. Finally, further research is needed to elucidate the precise mechanisms of action of N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine and its effects on neurotransmitter systems and brain function.
Synthesemethoden
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine can be synthesized using a multi-step process starting with the reaction of 3,4-dimethylphenol with n-butylamine to form 4-(3,4-dimethylphenoxy)-1-butanamine. This intermediate is then reacted with 2-chloroethyl chloroformate to produce the final product, N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-butyl-4-(3,4-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-9-8-14(2)15(3)13-16/h8-9,13,17H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFLZFKFKXJUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)
![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)

![1-[4-(2,3-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5050103.png)
![3,4-dimethoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050109.png)

![1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5050117.png)
![1-(4-methylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050120.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5050127.png)
![4-allyl-1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5050128.png)
![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![N-(4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5050160.png)